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Compound of Interest

2-Cyanocyclobutane-1-carboxylic
Compound Name:

acid

cat. No.: B1380300

This technical guide provides a comprehensive overview of 2-Cyanocyclobutane-1-
carboxylic acid, including its chemical identifiers, physical properties, and potential synthetic
pathways. The information is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis. Due to the limited availability of specific
experimental data for this compound, this guide also incorporates general principles and data
from analogous cyclobutane derivatives to provide a broader context and potential research
directions.

Chemical Identifiers and Properties

2-Cyanocyclobutane-1-carboxylic acid is a substituted cyclobutane derivative containing
both a nitrile and a carboxylic acid functional group. These functional groups make it a
potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Chemical Identifiers for 2-Cyanocyclobutane-1-carboxylic acid
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Identifier Value Source

CAS Number 1508446-57-8 [1]

Molecular Formula CeH7NO2 [1]

Molecular Weight 125.127 g/mol [1]

IUPAC Name 2-cyanocyclobutane-1- ]

carboxylic acid

Purity >97% (Commercially available) [1]
Table 2: Physical and Chemical Properties

Property Value Notes

. , . Based on similar small
Physical State Solid (predicted)

molecule carboxylic acids.

Storage Room temperature [1]

Expected to be soluble in polar

Solubility Data not available _
organic solvents.
Melting Point Data not available -
Boiling Point Data not available -
) The carboxylic acid proton is
pKa Data not available

expected to be acidic.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Cyanocyclobutane-1-
carboxylic acid are not readily available in the public domain, a general understanding of
cyclobutane synthesis allows for the postulation of viable synthetic routes. The construction of
the cyclobutane ring is a key challenge, often addressed through photochemical [2+2]
cycloadditions or multi-step ring-closing reactions.

General Synthetic Strategy:
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A plausible synthetic approach could involve the following key steps:

o Formation of a Cyclobutane Precursor: A [2+2] cycloaddition of an alkene with a ketene or
another suitable olefin is a common method for forming the cyclobutane core. For this target
molecule, a cycloaddition that results in a precursor with functional groups amenable to
conversion to a nitrile and a carboxylic acid would be ideal.

e Introduction of Functional Groups: Following the formation of the cyclobutane ring, the nitrile
and carboxylic acid functionalities can be introduced or unmasked from precursor groups.
For instance, a 1-cyano-1-carboxycyclobutane could be synthesized and subsequently
decarboxylated to yield a cyclobutanecarboxylic acid, though this would not yield the desired
1,2-substitution pattern directly.[2]

A potential, though unverified, synthetic workflow is outlined below.

General Synthetic Workflow

Alkene + Ketene Acetal
(or equivalent)

[2+2] Cycloaddition

Substituted Cyclobutanone
Intermediate

Introduction of Cyano Group Oxidation of Ketone
(e.g., via cyanohydrin formation followed by reduction) (e.g., Baeyer-Villiger oxidation and subsequent hydrolysis)

2-Cyanocyclobutane-1-carboxylic acid
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Click to download full resolution via product page
Caption: A conceptual workflow for the synthesis of 2-Cyanocyclobutane-1-carboxylic acid.

Note on Experimental Protocols: Researchers aiming to synthesize this compound should
consult literature on the synthesis of substituted cyclobutanes and adapt existing protocols.
Key reaction types to investigate include:

¢ [2+2] photocycloadditions.
e Ring-closing metathesis (RCM).

 Intramolecular nucleophilic substitution reactions.

Biological and Pharmaceutical Context

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-
dimensional structure, which can provide novel intellectual property and improved
pharmacological properties.[3] Cyclobutane-containing compounds are found in some natural
products and have been incorporated into drug candidates.[3]

The presence of both a nitrile and a carboxylic acid group on the cyclobutane scaffold of 2-
Cyanocyclobutane-1-carboxylic acid suggests several potential applications:

» Scaffold for Drug Discovery: The rigid cyclobutane ring can act as a conformationally
constrained scaffold, useful for positioning other functional groups in specific orientations for
interaction with biological targets.

» Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional
groups, such as a carbonyl group or a halide, potentially modulating the electronic and steric
properties of a molecule.

o Metabolic Stability: The strained cyclobutane ring can influence the metabolic stability of a
drug candidate.

While no specific biological activities have been reported for 2-Cyanocyclobutane-1-
carboxylic acid itself, related cyclobutane-containing molecules have shown a range of
activities, including antimicrobial and anticancer properties.[4]
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Spectroscopic and Analytical Characterization

Specific spectroscopic data for 2-Cyanocyclobutane-1-carboxylic acid is not available in
published literature. However, the expected spectroscopic signatures can be predicted based
on its structure.

Table 3: Predicted Spectroscopic Features

Technique Expected Features

Complex multiplets in the aliphatic region (1.5-

3.5 ppm) corresponding to the cyclobutane ring

1H NMR ) ) )
protons. A broad singlet for the carboxylic acid
proton (>10 ppm).
Resonances for the cyclobutane carbons, a
uaternary carbon for the nitrile (~120 ppm),
15C NMR q y ( ppm)

and a quaternary carbon for the carboxylic acid
(~170-180 ppm).

A characteristic sharp peak for the nitrile (C=N)

R Spect stretch around 2250 cm~*. A broad O-H stretch
ectrosco

P Py for the carboxylic acid around 3000 cm~t and a

strong C=0 stretch around 1700 cm~1,

A molecular ion peak corresponding to the
Mass Spectrometry molecular weight of 125.127 g/mol , along with

characteristic fragmentation patterns.

Conclusion and Future Directions

2-Cyanocyclobutane-1-carboxylic acid is a chemical entity with potential as a building block
in organic synthesis and drug discovery. While detailed experimental data is currently scarce,
its structural features suggest it could be a valuable tool for medicinal chemists. Future
research should focus on the development of efficient and stereocontrolled synthetic routes to
this compound and its derivatives. Subsequent biological screening of these compounds could
uncover novel therapeutic applications. The establishment of a comprehensive analytical and
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spectroscopic database for this molecule is also a critical next step for facilitating its use in the
broader scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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